molecular formula C6H11BO3 B3092312 (4-Hydroxycyclohex-1-en-1-yl)boronic acid CAS No. 1227071-40-0

(4-Hydroxycyclohex-1-en-1-yl)boronic acid

Cat. No.: B3092312
CAS No.: 1227071-40-0
M. Wt: 141.96 g/mol
InChI Key: DXDNJLOMTLODHR-UHFFFAOYSA-N
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Description

(4-Hydroxycyclohex-1-en-1-yl)boronic acid is an organic compound with the molecular formula C6H11BO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and a cyclohexene ring

Scientific Research Applications

(4-Hydroxycyclohex-1-en-1-yl)boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of sensors and probes for detecting biological molecules.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

    Industry: The compound is employed in the production of polymers and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Hydroxycyclohex-1-en-1-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexene with boron reagents under specific conditions. For instance, the condensation of cyclohexene with phenylboronic acid can generate the desired boronic acid derivative. The reaction typically requires heating the components to reflux in a suitable solvent like toluene, followed by evaporation of the solvent .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxycyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol or alkane derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, alkanes, and substituted cyclohexene derivatives. These products are valuable intermediates in organic synthesis and have applications in various chemical processes.

Mechanism of Action

The mechanism of action of (4-Hydroxycyclohex-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boron atom in the compound acts as a Lewis acid, allowing it to interact with Lewis bases such as diols, amines, and hydroxyl groups. This interaction leads to the formation of boronate complexes, which can modulate the activity of enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylboronic acid: Similar in structure but lacks the hydroxyl group on the cyclohexene ring.

    Phenylboronic acid: Contains a phenyl group instead of the cyclohexene ring.

    Vinylboronic acid: Features a vinyl group in place of the cyclohexene ring.

Uniqueness

(4-Hydroxycyclohex-1-en-1-yl)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid moiety on the cyclohexene ring. This combination imparts distinct reactivity and allows for specific interactions with target molecules, making it valuable in various applications .

Properties

IUPAC Name

(4-hydroxycyclohexen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BO3/c8-6-3-1-5(2-4-6)7(9)10/h1,6,8-10H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDNJLOMTLODHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725961
Record name (4-Hydroxycyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227071-40-0
Record name (4-Hydroxycyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Hydroxycyclohex-1-en-1-yl)boronic acid
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